Neopentylmagnesium chloride

Overview

Description

Neopentylmagnesium chloride (NPMgCl) is a versatile reagent used in organic synthesis for the generation of carbanions and the formation of carbon-carbon bonds. It is a colorless, hygroscopic solid that is soluble in many organic solvents. NPMgCl is a useful reagent for a variety of synthetic transformations, including alkylations, arylations, and acylations. This reagent has been widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Synthesis of Organolead Compounds : Neopentylmagnesium chloride reacts with lead chloride to form trineopentylplumbylmagnesium chloride, a complex investigated for its role in the synthesis of tetraneopentyllead (Williams, 1970).

Molecular Structure Studies : Its structure in a polymeric chain was determined through X-ray diffraction, revealing an alternating pattern of fragments connected by bridging neopentyl and bromide groups (Markies et al., 1989).

Hydrogenolysis of Arenesulfonates : Neopentyl arenesulfonates react with secondary alkylmagnesium chlorides in the presence of dppfNiCl2 to produce corresponding arenes via carbon-sulfur bond cleavage (Kim, Cho, & Park, 2007).

Reactions with Carbon Tetrachloride and Dibromoethane : Neophylmagnesium chloride (a similar compound) reacts with CCl4 and dibromoethane, indicating different pathways depending on the reactant's reactivity (Ljungqvist, 1978).

Synthesis of Organometallic Complexes : It's used in the synthesis of d0 bis(imido) molybdenum/tungsten silyl chloride complexes, forming stable silyl neopentyl complexes (Casty et al., 1997).

Nickel-Catalyzed Cross-Coupling Reactions : Reacted with methyl and primary alkylmagnesium bromides in the presence of dppeNiCl(2), showcasing nucleophilic aromatic substitution capabilities (Cho et al., 2005).

Configurational Stability Studies : Used in studies examining configurational stabilities of organometallic compounds (Witanowski & Roberts, 1966).

Formation of Molybdenum Amidato Bisalkyl Alkylidyne Complex : Forms an anionic high oxidation state molybdenum (VI) amidato bisalkyl alkylidyne complex upon reaction (Sen et al., 2015).

Mechanism of Action

Neopentylmagnesium chloride, also known as 2,2-dimethylpropylmagnesium chloride, is an organomagnesium compound . This compound plays a significant role in various chemical reactions, particularly in organic synthesis .

Target of Action

This compound is primarily targeted towards carbon-based compounds in organic synthesis . It acts as a Grignard reagent, a class of reagents named after the French chemist François Auguste Victor Grignard .

Mode of Action

As a Grignard reagent, this compound is highly reactive. It can form carbon-carbon bonds, making it a valuable tool in the construction of new carbon frameworks . This reagent is often used in reactions such as Grignard reactions and cross-coupling reactions .

Biochemical Pathways

The primary biochemical pathway involving this compound is the Grignard reaction . In this reaction, the Grignard reagent (this compound) reacts with a compound containing a polar bond (usually a carbonyl group) to form a new carbon-carbon bond .

Pharmacokinetics

It’s primarily used in laboratory settings for chemical reactions rather than in biological systems .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds . This allows for the synthesis of complex organic compounds from simpler precursors .

Action Environment

This compound is sensitive to air and rapidly reacts with water and oxygen . Therefore, reactions involving this compound must be carried out under an inert atmosphere (like nitrogen or argon) and with anhydrous (water-free) conditions . The compound is usually stored at low temperatures (2-8°C) to maintain its stability .

Safety and Hazards

Neopentylmagnesium chloride is classified as a dangerous substance. It has the following hazard statements: H225 - Highly flammable liquid and vapor, H261 - In contact with water releases flammable gases, H314 - Causes severe skin burns and eye damage, H335 - May cause respiratory irritation, H336 - May cause drowsiness or dizziness, and H351 - Suspected of causing cancer .

Biochemical Analysis

Biochemical Properties

Neopentylmagnesium chloride is primarily used in carbon-carbon bond-forming reactions, such as Grignard reactions and cross-coupling reactions It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions

Cellular Effects

As a Grignard reagent, it may influence cell function by participating in biochemical reactions that impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in carbon-carbon bond-forming reactions It can bind to biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

This compound may be involved in various metabolic pathways due to its role in carbon-carbon bond-forming reactions

properties

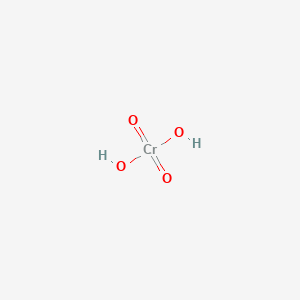

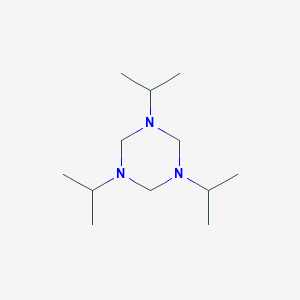

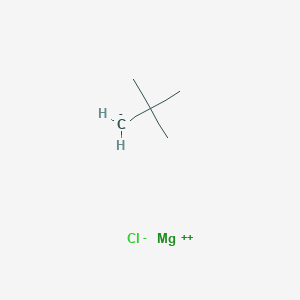

IUPAC Name |

magnesium;2-methanidyl-2-methylpropane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUUBJVRXLTPMT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459333 | |

| Record name | Neopentylmagnesium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13132-23-5 | |

| Record name | Neopentylmagnesium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the bulky neopentyl group influence the reactivity of neopentylmagnesium chloride compared to other Grignard reagents?

A1: The steric bulk of the neopentyl group significantly hinders the reactivity of this compound. This is exemplified in its reduced participation in reduction reactions. [] For instance, while some Grignard reagents readily reduce diisopropyl ketone using their beta-hydrogens, this compound, lacking such hydrogens in a suitable position, exhibits negligible reduction activity. [] This highlights the crucial role of steric factors in governing the reactivity of Grignard reagents.

Q2: Can this compound be used to synthesize complex molecules?

A2: Yes, the steric properties of this compound can be leveraged for selective synthesis. [] For example, it reacts with [ReMe(NR)3] (R = 2,6-Me2C6H3) to selectively substitute halides without affecting the imido ligands, resulting in a novel mixed-alkyl rhenium complex. [] This selectivity makes it a valuable reagent for synthesizing structurally complex organometallic compounds.

Q3: Are there any examples of this compound being used to create bulky phosphine ligands?

A3: this compound serves as a crucial starting material for synthesizing bulky phosphine ligands, prized in organometallic chemistry for their steric properties. [, ] Reacting it with phosphorus trichloride (PCl3) yields tri(neopentyl)phosphine (TNpP), a bulky ligand known for its application in metal-catalyzed cross-coupling reactions. [] Similarly, reacting this compound with di-(1,1-dimethylethyl)chlorophosphine produces bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine (DTBNpP). [] This further exemplifies the utility of this Grignard reagent in creating sterically demanding phosphines.

Q4: Can you provide some spectroscopic data for this compound?

A4: While this compound is usually generated in situ and used directly, the related compound tri(neopentyl)phosphine (TNpP) [], derived from this compound, exhibits a characteristic 31P NMR chemical shift at -57 ppm (C6D6). [] This data aids in characterizing the final product and indirectly infers the successful formation of the Grignard reagent.

Q5: Are there any known safety concerns regarding the handling of this compound?

A5: Like all Grignard reagents, this compound is highly reactive towards air and moisture. [, ] It's typically prepared and handled under inert conditions using anhydrous solvents and techniques. The derived phosphine ligands, like DTBNpP, can be pyrophoric in their free form, further emphasizing the need for careful handling. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.